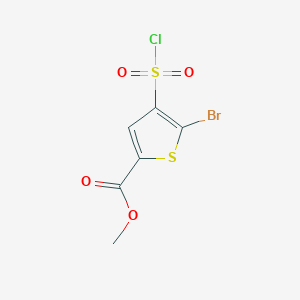
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine, also known as BTMP, is a small molecule that has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. BTMP is a derivative of pyridinamine, which is an organic compound with a five-membered ring containing nitrogen and carbon atoms. The addition of the bromine and trifluoromethyl groups to the pyridinamine ring structure gives BTMP unique chemical properties that make it a useful tool for researchers in the field of medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine: is widely used in medicinal chemistry for the development of new pharmaceuticals. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates . This compound is particularly valuable in the design of inhibitors for enzymes and receptors, contributing to the development of treatments for various diseases, including cancer and neurological disorders .
Agrochemical Development
In agrochemical research, this compound is utilized to create new pesticides and herbicides. The trifluoromethyl group improves the efficacy and environmental stability of these agrochemicals . Researchers focus on its ability to disrupt specific biological pathways in pests and weeds, leading to more effective and sustainable agricultural practices .
Material Science
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine: is employed in the synthesis of advanced materials, such as polymers and liquid crystals. Its unique chemical properties contribute to the development of materials with enhanced thermal stability, chemical resistance, and optical properties . These materials find applications in electronics, coatings, and high-performance composites .
Organic Synthesis
This compound serves as a key intermediate in organic synthesis, particularly in the formation of complex molecules. Its bromophenyl and trifluoromethyl groups facilitate various chemical reactions, including cross-coupling and nucleophilic substitution . This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Fluorine Chemistry
In fluorine chemistry, N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine is used to study the activation and functionalization of C-F bonds . The trifluoromethyl group is a key focus due to its strong electron-withdrawing properties and stability. Research in this area aims to develop new methods for incorporating fluorine into organic molecules, enhancing their chemical and physical properties .
Radiolabeling
The compound is also explored for radiolabeling applications in medical imaging and diagnostics. The trifluoromethyl group can be replaced with radioactive isotopes, allowing for the tracking of biological processes in vivo . This application is crucial for the development of new diagnostic tools and the study of disease mechanisms .
These applications highlight the versatility and importance of N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine in scientific research. Each field leverages its unique chemical properties to advance knowledge and develop new technologies.
Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds Radical trifluoromethylation 4-trifluoromethyl bromobenzene | Sigma-Aldrich - MilliporeSigma
properties
IUPAC Name |
N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBTUSDMPCMFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (E)-4-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2621256.png)
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2621257.png)
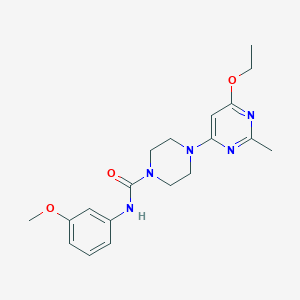
![2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B2621260.png)
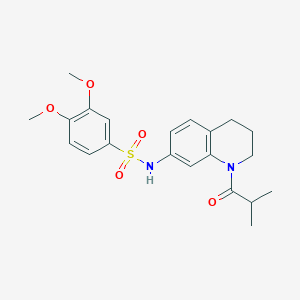
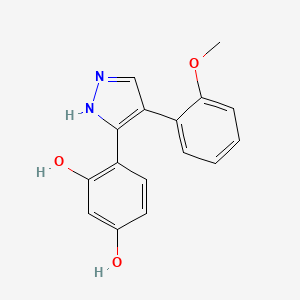
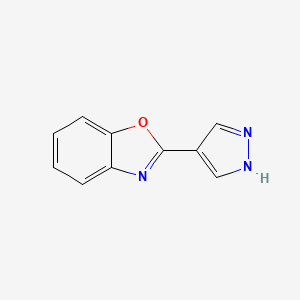
![(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2621265.png)
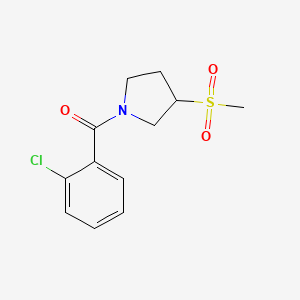

![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)

